Methyltrichlorosilane

Catalog No.
S597276
CAS No.
75-79-6
M.F
CH3SiCl3
CH3Cl3Si
M. Wt
149.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltrichlorosilane

CAS Number

75-79-6

Product Name

Methyltrichlorosilane

IUPAC Name

trichloro(methyl)silane

Molecular Formula

CH3SiCl3
CH3Cl3Si

Molecular Weight

149.47 g/mol

InChI

InChI=1S/CH3Cl3Si/c1-5(2,3)4/h1H3

InChI Key

JLUFWMXJHAVVNN-UHFFFAOYSA-N

SMILES

C[Si](Cl)(Cl)Cl

Solubility

Decomposes in ethanol
Decomposes instantly in water
Solubility in water: reaction

Synonyms

methyltrichlorosilane, trichloromethylsilane

Canonical SMILES

C[Si](Cl)(Cl)Cl

Surface Modification and Functionalization

Methyltrichlorosilane (MTS) is a versatile chemical used in scientific research for surface modification and functionalization. Its ability to react with various materials, particularly through a process called chemical vapor deposition (CVD), allows researchers to introduce new functionalities to surfaces, altering their chemical and physical properties [].

One application of MTS in this area is the creation of hydrophobic (water-repellent) surfaces. When exposed to moisture, MTS undergoes hydrolysis, forming a thin layer of methylpolysiloxane on the surface. This layer repels water due to the presence of methyl groups, which are nonpolar and have low affinity for water molecules []. This technique is used to modify various materials, such as glass, textiles, and ceramics, for applications ranging from self-cleaning surfaces to anti-fouling coatings [, ].

Synthesis of Precursors and Materials

MTS also serves as a precursor for the synthesis of various materials and compounds used in scientific research. For example, it can be used to synthesize silicon carbide (SiC) nanowires and nanotubes through CVD []. These nanostructures have unique electrical and mechanical properties, making them valuable for applications in electronics, sensors, and energy conversion devices [].

Additionally, MTS can be used as a starting material for the production of high-purity silicon. This process involves the decomposition of MTS at high temperatures, yielding silicon tetrachloride (SiCl₄) as an intermediate product. The SiCl₄ is then further purified to obtain electronic-grade silicon, essential for the fabrication of semiconductors and other electronic devices [].

Methyltrichlorosilane, with the chemical formula CH₃SiCl₃, is an organosilicon compound characterized as a colorless liquid with a pungent odor similar to hydrochloric acid. It consists of a silicon atom bonded to one methyl group and three chlorine atoms, resulting in a tetrahedral molecular geometry. This unique structure contributes to its reactivity and versatility in chemical applications, particularly in the synthesis of siloxane polymers and other organosilicon compounds .

  • Toxicity: Methyltrichlorosilane is corrosive and can cause severe skin, eye, and respiratory tract irritation upon contact or inhalation [].
  • Flammability: Highly flammable with a flash point of 8 °C and explosive limits of 7.2-11.9% in air [].
  • Reactivity: Reacts violently with water, releasing hydrochloric acid fumes [].

Methyltrichlorosilane is highly reactive, especially with water, leading to several significant reactions:

  • Hydrolysis Reaction: Upon contact with water, methyltrichlorosilane undergoes hydrolysis to produce methylsilanol and hydrochloric acid:
    CH3SiCl3+3H2OCH3Si OH 3+3HCl\text{CH}_3\text{SiCl}_3+3\text{H}_2\text{O}\rightarrow \text{CH}_3\text{Si OH }_3+3\text{HCl}
    This reaction is exothermic and releases significant heat .
  • Alcoholysis Reaction: Methyltrichlorosilane can react with alcohols to form alkoxysilanes. For example, reacting with methanol yields trimethoxymethylsilane:
    CH3SiCl3+3CH3OHCH3Si OCH3)3+3HCl\text{CH}_3\text{SiCl}_3+3\text{CH}_3\text{OH}\rightarrow \text{CH}_3\text{Si OCH}_3)_3+3\text{HCl}
  • Reduction Reaction: When reduced with alkali metals, it forms poly(methylsilyne), a highly crosslinked material:
    nMeSiCl3+3nNa[MeSi]+3nNaCln\text{MeSiCl}_3+3n\text{Na}\rightarrow [\text{MeSi}]+3n\text{NaCl}

These reactions illustrate the compound's potential for producing various silicon-based materials and derivatives .

Methyltrichlorosilane exhibits toxicity primarily due to its ability to release hydrochloric acid upon hydrolysis. Inhalation or contact can lead to severe respiratory irritation, skin burns, and eye damage. The acute toxicity profile is comparable to that of hydrochloric acid, necessitating careful handling and protective measures when using this compound in laboratory or industrial settings .

Methyltrichlorosilane is typically synthesized through the direct chlorination of chloromethane with elemental silicon in the presence of a copper catalyst at elevated temperatures (around 250 °C). This process can result in various products, but adjustments in catalyst concentration can favor the production of methyltrichlorosilane over other chlorinated silanes .

Methyltrichlorosilane serves several critical functions in various industries:

  • Polymer Production: It acts as a precursor for producing methyl silicone resins, which are utilized for their thermal stability and electrical insulation properties at high temperatures .
  • Chemical Synthesis: The compound is used as a reagent in organic synthesis for cleaving carbon-oxygen bonds and converting alcohols into iodides or carbonyl compounds .
  • Silicon Carbide Epitaxy: It plays a role in the gas-phase introduction of chloride during silicon carbide epitaxy processes, enhancing growth rates while minimizing unwanted reactions .

Research indicates that methyltrichlorosilane interacts vigorously with moisture and oxidizing agents. Its hydrolysis produces hydrochloric acid, which can pose significant health risks if inhaled or if it comes into contact with skin. Studies emphasize the importance of using appropriate safety measures, including protective equipment and well-ventilated environments when handling this compound .

Methyltrichlorosilane shares similarities with other organosilicon compounds but possesses unique characteristics that distinguish it:

CompoundFormulaKey Features
DimethyldichlorosilaneC₂H₆Cl₂SiTwo methyl groups; less reactive than methyltrichlorosilane.
TrimethylchlorosilaneC₃H₉ClSiThree methyl groups; used for different polymer applications.
MethyldichlorosilaneC₂H₅Cl₂SiTwo chlorines; often a byproduct in synthesis processes.

Methyltrichlorosilane's unique reactivity due to its single methyl group and three chlorine atoms allows for specific applications in polymerization and chemical synthesis not as effectively achieved by its analogs .

Physical Description

Methyltrichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 8°F. Vapor and liquid may cause burns. Denser than water. Vapors are heavier than air.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS LIQUID

Boiling Point

152 °F at 760 mm Hg (EPA, 1998)
65.6 °C
66 °C

Flash Point

15 °F (EPA, 1998)
45 °F (Open cup); 15 °F (Closed cup)
8 °C

Vapor Density

5.17 (EPA, 1998) (Relative to Air)
5.17 (Air = 1)
Relative vapor density (air = 1): 5.2

Density

1.27 at 77 °F (EPA, 1998)
1.270 at 25 °C/25 °C
Relative density (water = 1): 1.3

Odor

ACRID ODOR, SHARP LIKE HYDROCHLORIC ACID

Melting Point

-108 °F (EPA, 1998)
-90.0 °C
-90 °C

UNII

UIR5I18638

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

166.99 mmHg
167 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 17.9

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-79-6

Wikipedia

Methyltrichlorosilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

CONTROLLED REACTION OF METHYL CHLORIDE WITH SILICON IN THE PRESENCE OF A COPPER CATALYST, FOLLOWED BY SEPARATION FROM OTHER METHYLCHLOROSILANES BY FRACTIONAL DISTILLATION.
By Grignard reaction of silicon tetrachloride and methylmagnesium chloride.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Paper manufacturing
Plastic material and resin manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
Silane, trichloromethyl-: ACTIVE

Storage Conditions

Fireproof ... Well closed.
Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, and water. Outside or detached storage is preferred.

Stability Shelf Life

Decomp in moist air, creating hydrochloric acid with odor threshold of 1 ppm.

Dates

Modify: 2023-08-15

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